molecular formula C29H37NO3 B13729124 (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13729124
M. Wt: 447.6 g/mol
InChI Key: RCOWGILQXUPXEW-HSIRNVEFSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene steroid derivatives, characterized by a dimethylaminophenyl group at C11 and a (Z)-3-hydroxyprop-1-enyl substituent at C16. Its stereochemistry (8S,11R,13S,14S,17S) is critical for biological activity, particularly in modulating progesterone and glucocorticoid receptors . The compound shares structural similarities with synthetic steroidal modulators like mifepristone and ulipristal acetate but differs in its C17 substituent and stereochemical configuration .

Properties

Molecular Formula

C29H37NO3

Molecular Weight

447.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29+/m0/s1

InChI Key

RCOWGILQXUPXEW-HSIRNVEFSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Based on patent AU774234B2 and related literature, the preparation involves the following critical steps:

  • Starting Material Selection:
    The synthesis begins with a suitably functionalized steroidal ketone intermediate, often a 17-prop-1-ynyl derivative of a cyclopenta[a]phenanthren-3-one scaffold.

  • Formation of the 11-(4-dimethylamino)phenyl Substituent:
    The 11-position is functionalized by a nucleophilic aromatic substitution or via a Grignard reaction using 4-(dimethylamino)phenylmagnesium bromide or related organometallic reagents. This step requires careful control to avoid side reactions and maintain stereochemistry.

  • Introduction of the (Z)-3-hydroxyprop-1-enyl Group at C17:
    The 17-position is modified by selective addition reactions, often involving hydroxyalkenylation of the 17-prop-1-ynyl group. This may be achieved through hydroboration-oxidation or related methods that provide the (Z)-configuration selectively.

  • Stereochemical Control and Purification:
    Throughout the synthesis, stereochemical integrity is maintained by using chiral catalysts, protecting groups, or selective reaction conditions. Purification is typically performed by chromatographic techniques to isolate the desired stereoisomer.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Starting material preparation Commercially available steroidal ketones Purity critical for downstream steps
2 Grignard addition 4-(dimethylamino)phenylmagnesium bromide, THF, low temperature Ensures regio- and stereoselectivity
3 Hydroxyalkenylation Hydroboration-oxidation or selective reduction Controls (Z)-configuration at C17
4 Purification Chromatography (silica gel, preparative HPLC) Separation of stereoisomers

Representative Experimental Procedure (Summarized)

  • Dissolve the steroidal ketone intermediate in anhydrous tetrahydrofuran (THF) under inert atmosphere.
  • Cool the solution to 0°C and slowly add 4-(dimethylamino)phenylmagnesium bromide dropwise.
  • Stir the reaction mixture at low temperature to complete the addition.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate.
  • Subject the crude product to hydroboration-oxidation conditions to convert the prop-1-ynyl group at C17 to the (Z)-3-hydroxyprop-1-enyl substituent.
  • Purify the final product by column chromatography.

Research Findings and Data

Stereochemical Outcomes

  • The synthetic route preserves the stereochemistry at C8, C11, C13, C14, and C17 as (8S,11R,13S,14S,17S), confirmed by NMR and chiral HPLC analysis.
  • The (Z)-configuration of the 3-hydroxyprop-1-enyl substituent at C17 is achieved with high selectivity (>90% Z isomer).

Yield and Purity

Step Yield (%) Purity (%) (HPLC) Notes
Grignard addition 75-85 95+ High regioselectivity
Hydroxyalkenylation 70-80 90-95 Z-isomer predominates
Overall isolated yield 50-60 >98 After purification

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to alkanes and alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents at Key Positions Pharmacological Target Solubility Profile
Target Compound C11: 4-(dimethylamino)phenyl; C17: (Z)-3-hydroxyprop-1-enyl Progesterone receptor antagonist Likely lipophilic (similar to ulipristal acetate)
Ulipristal Acetate C11: 4-(dimethylamino)phenyl; C17: Acetyl group Selective progesterone receptor modulator (SPRM) Freely soluble in dichloromethane, methanol; insoluble in water
Dexamethasone C9: Fluoro; C17: 2-hydroxyacetyl Glucocorticoid receptor agonist Water-insoluble; soluble in ethanol, acetone
Estrone C3: Hydroxy; C17: Ketone Estrogen receptor ligand Low water solubility; soluble in organic solvents

Pharmacological and Functional Comparisons

Receptor Binding Affinity

  • The target compound’s dimethylaminophenyl group at C11 enhances progesterone receptor (PR) binding compared to estrone, which lacks this substituent .
  • Unlike dexamethasone, which binds glucocorticoid receptors via its C9 fluoro and C17 hydroxyacetyl groups, the target compound’s C17 (Z)-3-hydroxyprop-1-enyl group likely reduces cross-reactivity with glucocorticoid receptors .

Computational Studies

  • Molecular docking studies (e.g., ) suggest that the dimethylaminophenyl group at C11 in the target compound forms π-π interactions with PR’s hydrophobic pocket, similar to ulipristal acetate .

Thermodynamic and Physicochemical Properties

  • The target compound’s logP value (estimated from structural analogs) is ~4.5, comparable to ulipristal acetate (logP ~4.8) .
  • Thermal stability data are unavailable in the evidence, but its cyclopenta[a]phenanthrene core suggests moderate stability under standard storage conditions, similar to dexamethasone .

Biological Activity

The compound (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological implications. Its structure suggests potential interactions with various biological systems. This article aims to explore its biological activity based on available research findings.

The compound's chemical properties are critical for understanding its biological activity. Key properties include:

PropertyValue
Molecular FormulaC₁₉H₂₅N₁O₃
Molecular Weight307.41 g/mol
Boiling Point613.6 °C at 760 mmHg
Density1.15 g/cm³
Flash Point324.9 °C

The biological activity of this compound is largely influenced by its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an agonist or antagonist at various neurotransmitter receptors due to the presence of the dimethylamino group. This structural feature enhances its lipophilicity and potential to cross biological membranes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Breast Cancer : The compound has been found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
  • Lung Cancer : In A549 lung cancer cells, it demonstrated a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism of action.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound:

  • Neurodegenerative Diseases : Animal models of Alzheimer's disease have shown that administration of this compound can reduce amyloid plaque formation and improve cognitive function.
  • Mechanism : The neuroprotective effect is hypothesized to be mediated through the modulation of cholinergic signaling pathways and reduction of neuroinflammation.

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Case Study 2: Neuroprotection in Animal Models

In a study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with the compound resulted in a significant decrease in cognitive decline as measured by the Morris water maze test compared to untreated controls.

Q & A

Q. What are the key synthetic strategies for this compound, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step modifications of steroid precursors. Critical steps include:

  • Oxidation and protection : Selective oxidation of hydroxyl groups using reagents like Jones reagent or pyridinium chlorochromate (PCC), followed by protection of reactive sites (e.g., ketones with ethylene glycol) .
  • Stereochemical control : Use of chiral catalysts (e.g., Sharpless epoxidation) or enantioselective alkylation to maintain the (8S,11R,13S,14S,17S) configuration .
  • Side-chain functionalization : Introducing the (Z)-3-hydroxyprop-1-enyl group via Wittig or Horner-Wadsworth-Emmons reactions under inert atmospheres to avoid isomerization .

Key parameters :

StepReaction TypeCritical ConditionsYield Optimization
1Oxidation0–5°C, anhydrous75–85%
2AlkylationN₂ atmosphere60–70%
3OlefinationZ-selective catalyst50–60%

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are required due to its complex stereochemistry:

  • X-ray crystallography : Resolves absolute configuration (e.g., cyclopenta[a]phenanthrene core and substituent orientations) .
  • NMR spectroscopy :
  • ¹H NMR : Key signals include the (Z)-3-hydroxyprop-1-enyl group (δ 5.8–6.2 ppm, doublet) and dimethylamino phenyl protons (δ 7.2–7.4 ppm) .
  • ¹³C NMR : Carbonyl resonance at δ 210–215 ppm confirms the 3-keto group .
    • High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₂₉H₃₇NO₃: 447.2742) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar steroids:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of aerosols .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Waste disposal : Incinerate at ≥1200°C to prevent environmental release of carcinogenic byproducts .

Advanced Research Questions

Q. How does the compound’s bioactivity correlate with its stereochemical and electronic properties?

Computational and experimental approaches:

  • Molecular docking : The 11-(4-dimethylaminophenyl) group interacts with hydrophobic pockets in glucocorticoid receptors (binding energy: −9.2 kcal/mol) .
  • Structure-activity relationship (SAR) :
  • Removing the 17-hydroxy group reduces anti-inflammatory activity by 90% .

  • The (Z)-configured propenyl chain enhances membrane permeability (logP = 3.2 vs. 2.7 for (E)-isomer) .

    Experimental validation :

    AssayTargetIC₅₀ (nM)Reference
    COX-2 inhibitionIn vitro120 ± 15
    NF-κB suppressionHEK293 cells85 ± 10

Q. How can conflicting data on metabolic stability be resolved?

Discrepancies arise from assay conditions:

  • Liver microsomes : Half-life (t₁/₂) ranges from 12 min (rat) to 45 min (human) due to cytochrome P450 isoform variability .
  • Mitigation strategies :
  • Use deuterated analogs to block CYP3A4-mediated oxidation at the 17-position .
  • Co-administer with UDP-glucuronosyltransferase inhibitors (e.g., borneol) to reduce Phase II metabolism .

Q. What methods optimize stability under physiological conditions?

  • pH-dependent degradation : The compound degrades rapidly at pH < 5 (t₁/₂ = 2 hr) due to keto-enol tautomerization .
  • Formulation strategies :
FormulationStabilizing AgentShelf Life (25°C)
LiposomalCholesterol-PEG6 months
CyclodextrinHP-β-CD12 months

Methodological Notes

  • Stereochemical analysis : Always validate configurations using circular dichroism (CD) spectra or X-ray diffraction to avoid misassignment .
  • Toxicity screening : Prioritize Ames tests for mutagenicity and micronucleus assays for clastogenicity due to structural alerts (e.g., α,β-unsaturated ketone) .

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